molecular formula C18H16BrN3O2S B11448636 5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11448636
M. Wt: 418.3 g/mol
InChI Key: TWMAGIJXGXMLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methylsulfanyl group, and a tetrahydropyrimidoquinoline core.

Preparation Methods

The synthesis of 5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenyl and methylsulfanyl intermediates, followed by their incorporation into the tetrahydropyrimidoquinoline framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and methylsulfanyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The tetrahydropyrimidoquinoline core may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

5-(3-bromophenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C18H16BrN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-4-2-5-10(19)8-9)14-11(20-16)6-3-7-12(14)23/h2,4-5,8,13H,3,6-7H2,1H3,(H2,20,21,22,24)

InChI Key

TWMAGIJXGXMLPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)Br)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.